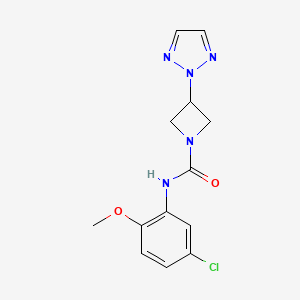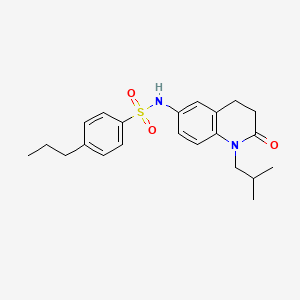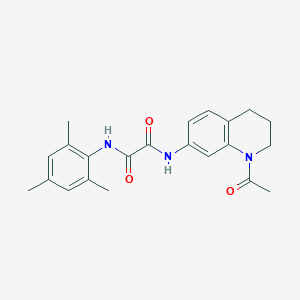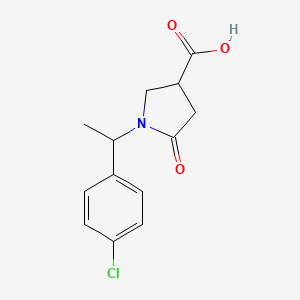
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as CT327, is a novel small molecule that has been synthesized and investigated for its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of different diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation and oxidative stress in inflammatory diseases, and improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide in lab experiments include its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility and bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, including:
1. Investigating its potential use in other diseases such as diabetes and cardiovascular diseases.
2. Developing more potent and selective analogs of N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide.
3. Improving its solubility and bioavailability for better efficacy in vivo.
4. Investigating its potential use in combination with other drugs for synergistic effects.
5. Studying its mechanism of action in more detail to identify new targets for drug development.
Métodos De Síntesis
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide involves a multistep process that includes the reaction of a chloro-substituted phenol with an alkyne, followed by the addition of an azide group and a carboxamide group. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and has also been investigated for its potential use in Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-21-12-3-2-9(14)6-11(12)17-13(20)18-7-10(8-18)19-15-4-5-16-19/h2-6,10H,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKSNCCHXBVBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)


![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)

![2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2526098.png)
![2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide](/img/structure/B2526100.png)
![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)




![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)
